molecular formula C23H29ClN2O3 B11554202 N'-[(E)-(3-chlorophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide

Cat. No.: B11554202
M. Wt: 416.9 g/mol
InChI Key: YZRFMIOOSLARSX-KOEQRZSOSA-N
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Description

N’-[(E)-(3-chlorophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenyl group, an octyloxyphenoxy group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 2-[4-(octyloxy)phenoxy]acetohydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-(3-chlorophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems for the addition of reagents and the control of reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chlorophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced hydrazides.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(3-chlorophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-chlorophenyl)methylidene]-2-[4-(methoxy)phenoxy]acetohydrazide
  • N’-[(E)-(3-chlorophenyl)methylidene]-2-[4-(ethoxy)phenoxy]acetohydrazide
  • N’-[(E)-(3-chlorophenyl)methylidene]-2-[4-(butoxy)phenoxy]acetohydrazide

Uniqueness

N’-[(E)-(3-chlorophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide is unique due to the presence of the octyloxy group, which imparts specific physicochemical properties and potential biological activities. This distinguishes it from other similar compounds with different alkoxy groups, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H29ClN2O3

Molecular Weight

416.9 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(4-octoxyphenoxy)acetamide

InChI

InChI=1S/C23H29ClN2O3/c1-2-3-4-5-6-7-15-28-21-11-13-22(14-12-21)29-18-23(27)26-25-17-19-9-8-10-20(24)16-19/h8-14,16-17H,2-7,15,18H2,1H3,(H,26,27)/b25-17+

InChI Key

YZRFMIOOSLARSX-KOEQRZSOSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)Cl

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)Cl

Origin of Product

United States

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